2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This bicyclic scaffold is substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a (3-methylbenzyl)thio moiety.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-4-2-5-15(10-14)13-25-20-19-12-18(23-24(19)9-8-22-20)16-6-3-7-17(21)11-16/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHPECOLFLREOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.
Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced to the pyrazolo[1,5-a]pyrazine core.
Attachment of the 3-methylbenzylthio group: This is typically done via a thiolation reaction, where a thiol group is introduced to the molecule, followed by alkylation with a 3-methylbenzyl halide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the pyrazolo[1,5-a]pyrazine core or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major products formed from these reactions depend on the specific conditions and reagents used but may include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[1,5-a]pyrazine core is highly modifiable, allowing for diverse pharmacological profiles. Below is a comparative analysis of key analogues:
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Comparisons
Lipophilicity and Bioavailability :
- The 3-chlorophenyl and (3-methylbenzyl)thio groups in the target compound confer higher lipophilicity (clogP ~4.2 estimated) compared to analogues with polar substituents (e.g., 4-(difluoromethoxy)phenyl in , clogP ~3.1). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl in ) balance solubility and membrane permeability, making them preferable for oral formulations.
- Biological Activity: Antiproliferative activity is highly substituent-dependent. For instance, the pyrido-pyrimidine fused analogue in showed weak activity (IC50 >50 µM), while ROS1 inhibitors in exhibited nanomolar potency due to optimized R-group interactions (e.g., tert-butylpiperazine).
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution at the 4-position, similar to methods in . Yields for such reactions range from 59–73% depending on substituent reactivity .
- Fused systems (e.g., pyrido-pyrazolo-pyrimidines in ) require multi-step sequences with lower overall yields (~30–40%).
Biological Activity
Overview
2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound exhibits significant potential for various biological activities due to its unique structural characteristics, including a chlorophenyl group and a thioether moiety. These features enhance its lipophilicity and may influence its interactions with biological targets.
- Molecular Formula: C21H18ClN5OS
- Molecular Weight: 423.9 g/mol
- CAS Number: 872861-81-9
The compound's structure facilitates diverse chemical reactivity, allowing it to undergo nucleophilic substitutions and electrophilic aromatic substitutions, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that pyrazolo[1,5-a]pyrazines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells .
Antimicrobial Properties
The thioether linkage in the compound may also confer antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorophenyl & Thioether | Potential anticancer activity |
| 2-(4-Chlorophenyl)-4-thiopyrimidine | Chlorophenyl & Thioether | Antimicrobial properties |
| 3-(3-Chlorophenyl)-5-thiopyridazine | Chlorophenyl & Thioketone | Anticancer activity |
| 4-(Chlorophenyl)-1-thiopyrimidine | Chlorophenyl & Thioether | Anti-inflammatory effects |
This table highlights the unique combination of substituents in this compound that may enhance its selectivity towards certain biological targets compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their CDK inhibitory activity. Compounds with thioether functionalities showed enhanced potency against CDK2 .
- Molecular Docking Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins through hydrogen bonding and hydrophobic interactions .
- In Vitro Studies : In vitro assays demonstrated that similar pyrazolo compounds exhibited significant cytotoxic effects on cancer cell lines, indicating the potential of this compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
